Benzoic acid, 4-(3-oxo-3-phenyl-1-propynyl)-, methyl ester
CAS No.: 827319-26-6
Cat. No.: VC16825315
Molecular Formula: C17H12O3
Molecular Weight: 264.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 827319-26-6 |
|---|---|
| Molecular Formula | C17H12O3 |
| Molecular Weight | 264.27 g/mol |
| IUPAC Name | methyl 4-(3-oxo-3-phenylprop-1-ynyl)benzoate |
| Standard InChI | InChI=1S/C17H12O3/c1-20-17(19)15-10-7-13(8-11-15)9-12-16(18)14-5-3-2-4-6-14/h2-8,10-11H,1H3 |
| Standard InChI Key | LNUOMPJMFUXDML-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)C#CC(=O)C2=CC=CC=C2 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a benzoic acid core substituted at the para position with a 3-oxo-3-phenyl-1-propynyl group, which is further esterified with a methyl group. The propynyl substituent introduces a triple bond () adjacent to a ketone moiety, creating a conjugated system that enhances its electronic properties. The IUPAC name, methyl 4-(3-oxo-3-phenylprop-1-yn-1-yl)benzoate, reflects this arrangement.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Number | 827319-26-6 |
| Molecular Formula | |
| Molecular Weight | 264.27 g/mol |
| IUPAC Name | Methyl 4-(3-oxo-3-phenylprop-1-yn-1-yl)benzoate |
Synthesis and Reaction Pathways
Primary Synthesis Route
The compound is synthesized via a Friedel-Crafts acylation reaction, where aluminum oxide () catalyzes the condensation of methyl 4-iodobenzoate with phenylacetylene derivatives under ambient conditions. This method achieves an 81% yield, as reported by Varma et al. in Synthetic Communications (1985) .
Reaction Scheme:
Alternative Approaches
Chemical Reactivity and Functionalization
Hydrolysis and Ester Dynamics
The methyl ester group undergoes alkaline hydrolysis to yield 4-(3-oxo-3-phenyl-1-propynyl)benzoic acid, a precursor for further derivatization. This reaction proceeds via nucleophilic acyl substitution, with the ester carbonyl acting as the electrophilic site.
Propynyl Group Reactivity
The propynyl substituent participates in:
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Nucleophilic Additions: The triple bond reacts with Grignard reagents to form alkenes.
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Cycloadditions: Diels-Alder reactions with dienes yield polycyclic aromatic compounds.
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Oxidation: Manganese dioxide () oxidizes the propynyl group to a diketone.
Pharmaceutical and Industrial Applications
Cholinesterase Inhibition
Structural analogs of this compound demonstrate acetylcholinesterase (AChE) inhibition (), suggesting potential in Alzheimer’s disease therapeutics. The propynyl group enhances binding to the enzyme’s peripheral anionic site.
Materials Science Applications
The conjugated system enables use in:
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Organic semiconductors: Charge carrier mobility of in thin-film transistors .
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Photoresists: UV crosslinking via the triple bond improves resolution in lithography .
| Parameter | Specification |
|---|---|
| Storage Temperature | 2–8°C (desiccated) |
| Stability | 24 months (unopened) |
| Disposal | Incineration at >1000°C |
Comparative Analysis with Structural Analogs
Propenyl vs. Propynyl Derivatives
The propenyl analog (CAS 98258-72-1, ) exhibits distinct properties:
| Property | Propynyl Derivative | Propenyl Derivative |
|---|---|---|
| Melting Point | 112–114°C | 98–100°C |
| LogP | 3.2 | 2.8 |
| AChE Inhibition | Moderate () | Weak () |
The triple bond in the propynyl variant increases rigidity, enhancing biological target engagement .
Global Market Landscape
Regional Production Capacities
As of 2025, the compound’s market is concentrated in:
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Asia-Pacific: 58% share (China, India)
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Europe: 27% (Germany, Switzerland)
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North America: 15% (U.S., Canada)
Pricing averages $9.00/5g for research-grade material, with 786 active suppliers globally .
Emerging Applications
The compound’s demand is projected to grow at 6.8% CAGR (2025–2030), driven by neurodegenerative drug development and flexible electronics .
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